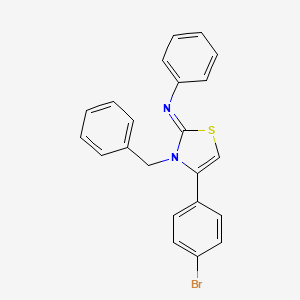

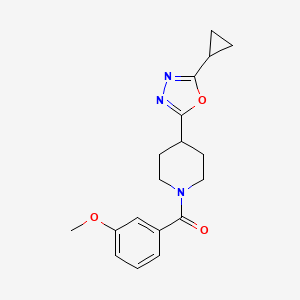

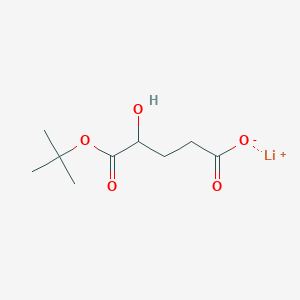

![molecular formula C12H21NO4 B2754843 N-Boc-(+/-)-3-amino]hept-6-enoic acid CAS No. 1335042-02-8](/img/structure/B2754843.png)

N-Boc-(+/-)-3-amino]hept-6-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-(+/-)-3-amino]hept-6-enoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid lysine and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Peptide Bond Formation

The N-Boc group is an essential amine protecting group in peptide synthesis due to its resistance to racemization, making it crucial for creating N-Boc-protected amino acids for peptide assembly. N-Boc-protected amino acids play a pivotal role in Merrifield’s solid-phase peptide synthesis, owing to their stability towards catalytic hydrogenation and resistance to basic and nucleophilic attacks, making them ideal for the synthesis of multifunctional targets. The process of N-tert-butoxycarbonylation of amines, facilitated by H3PW12O40, highlights an efficient method for the formation of N-Boc-protected amino acids, showcasing its significance in environmental-friendly and high-yield peptide synthesis (Heydari et al., 2007).

Synthesis of Neuroexcitants

N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes are utilized as precursors in the synthesis of neuroexcitants like kainoid amino acids, showcasing the utility of N-Boc-protected intermediates in generating compounds with significant bioactivity. This application underlines the role of N-Boc in facilitating the synthesis of complex molecules with potential implications in neuroscience and pharmacology (Hodgson et al., 2005).

Enantioselective Synthesis

The convergent synthesis of N-Boc-ADDA, utilizing non-aldol aldol and cross-metathesis methodologies, demonstrates the importance of N-Boc in the enantioselective synthesis of complex molecules. This approach highlights the flexibility and efficiency of N-Boc in constructing enantiomerically pure compounds, crucial for the development of bioactive molecules with specific stereochemical configurations (Meiries & Marquez, 2008).

Electrophilic Amination

The use of N-Boc-O-tosyl hydroxylamine for the electrophilic amination of amino acids and their derivatives exemplifies a practical application of N-Boc in modifying amino acid structures to produce intermediates for modified peptides and heterocyclic derivatives. This methodology showcases the versatility of N-Boc in peptide modification techniques, expanding the toolkit for synthesizing biologically active compounds (Baburaj & Thambidurai, 2012).

Green Chemistry in Peptide Synthesis

The application of liquid-assisted ball-milling for peptide bond synthesis utilizing Boc-protected α-amino acid N-carboxyanhydrides underlines the role of N-Boc in promoting environmentally benign peptide synthesis. This innovative approach not only demonstrates the utility of N-Boc in facilitating peptide bond formation but also highlights its contribution to green chemistry principles in peptide synthesis (Bonnamour et al., 2013).

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCGELAWBWKYCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

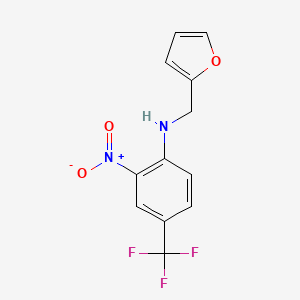

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)

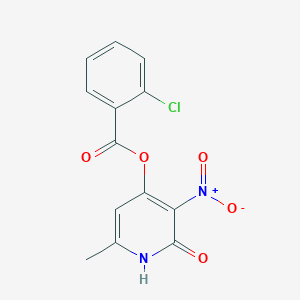

![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)

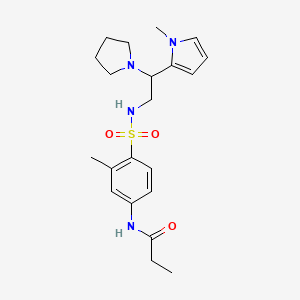

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)